2-Cyano-4-(2-fluoro-5-methoxyphenyl)phenol
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Overview
Description
2-Cyano-4-(2-fluoro-5-methoxyphenyl)phenol is an organic compound that features a cyano group, a fluoro-substituted methoxyphenyl group, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-4-(2-fluoro-5-methoxyphenyl)phenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boronic acid derivatives under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-4-(2-fluoro-5-methoxyphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The cyano group can be reduced to form amines.
Substitution: The fluoro and methoxy groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Substituted aromatic compounds
Scientific Research Applications
2-Cyano-4-(2-fluoro-5-methoxyphenyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various coupling reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyano-4-(2-fluoro-5-methoxyphenyl)phenol involves its interaction with molecular targets through its functional groups. The phenol group can form hydrogen bonds, the cyano group can participate in nucleophilic addition reactions, and the fluoro and methoxy groups can influence the compound’s electronic properties. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenol: Contains a methoxy group and a phenol group but lacks the cyano and fluoro groups.
4-Fluorophenol: Contains a fluoro group and a phenol group but lacks the cyano and methoxy groups.
2-Cyano-5-(trifluoromethyl)pyridine: Contains a cyano group and a fluorinated aromatic ring but differs in the overall structure.
Uniqueness
2-Cyano-4-(2-fluoro-5-methoxyphenyl)phenol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both cyano and fluoro groups, along with the methoxy and phenol groups, makes it a versatile compound for various synthetic and research purposes.
Properties
IUPAC Name |
5-(2-fluoro-5-methoxyphenyl)-2-hydroxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO2/c1-18-11-3-4-13(15)12(7-11)9-2-5-14(17)10(6-9)8-16/h2-7,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDCDVPAFJSTBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)C2=CC(=C(C=C2)O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684785 |
Source
|
Record name | 2'-Fluoro-4-hydroxy-5'-methoxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20684785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261975-26-1 |
Source
|
Record name | 2'-Fluoro-4-hydroxy-5'-methoxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20684785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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